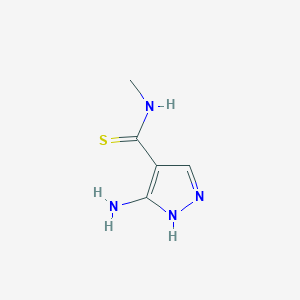
3-amino-N-methyl-1H-pyrazole-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-methyl-1H-pyrazole-4-carbothioamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as AMPTA, and it has been shown to have a variety of interesting properties that make it useful for a range of different applications. In
科学研究应用
AMPTA has been studied for a variety of different scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. AMPTA has been shown to be a potent inhibitor of a range of different enzymes, including carbonic anhydrase and urease. This makes it a useful tool for studying the mechanisms of these enzymes and their potential role in various disease states.
In addition to its use in enzyme inhibition studies, AMPTA has also been studied for its potential use as a chemical probe. This compound has been shown to be able to selectively bind to certain proteins, allowing researchers to study the function of these proteins in more detail. This has potential applications in drug discovery and the development of new therapies for a range of different diseases.
作用机制
The mechanism of action of AMPTA is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the enzyme or protein of interest. This covalent bond disrupts the normal function of the enzyme or protein, leading to inhibition of its activity. The exact mechanism of this process is still the subject of ongoing research.
生化和生理效应
AMPTA has been shown to have a range of different biochemical and physiological effects. One of the most notable effects of this compound is its ability to inhibit the activity of certain enzymes, as mentioned previously. In addition to this, AMPTA has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
AMPTA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under normal laboratory conditions. In addition to this, AMPTA is a potent inhibitor of a range of different enzymes and proteins, making it a useful tool for studying their function.
However, there are also some limitations to the use of AMPTA in laboratory experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not fully understood about its properties and mechanism of action. In addition to this, the use of AMPTA may be limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research involving AMPTA. One of the most promising areas of research is in the development of new therapies for a range of different diseases. AMPTA has been shown to have potential applications in the treatment of inflammatory diseases, and it may also have applications in the treatment of cancer and other diseases.
In addition to this, there is ongoing research into the mechanism of action of AMPTA and its potential use as a chemical probe. This research may lead to the development of new tools for studying the function of enzymes and proteins, which could have important implications for drug discovery and the development of new therapies.
Conclusion:
In conclusion, AMPTA is a chemical compound that has shown great promise for use in scientific research. Its ability to inhibit the activity of certain enzymes and proteins, as well as its potential use as a chemical probe, make it a valuable tool for studying a range of different biological processes. While there are still many questions to be answered about its properties and mechanism of action, the potential applications of AMPTA in the development of new therapies and the advancement of scientific knowledge are exciting areas of future research.
合成方法
The synthesis method for AMPTA involves the reaction of methyl isothiocyanate and 3-aminopyrazole in the presence of a base. This reaction results in the formation of AMPTA, which can be purified using standard laboratory techniques. The yield of this reaction is typically high, and the resulting compound is relatively stable under normal laboratory conditions.
属性
CAS 编号 |
178556-83-7 |
|---|---|
产品名称 |
3-amino-N-methyl-1H-pyrazole-4-carbothioamide |
分子式 |
C5H8N4S |
分子量 |
156.21 g/mol |
IUPAC 名称 |
5-amino-N-methyl-1H-pyrazole-4-carbothioamide |
InChI |
InChI=1S/C5H8N4S/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9) |
InChI 键 |
IYPJVZZHXZLOKX-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1=C(NN=C1)N |
规范 SMILES |
CNC(=S)C1=C(NN=C1)N |
同义词 |
1H-Pyrazole-4-carbothioamide, 3-amino-N-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



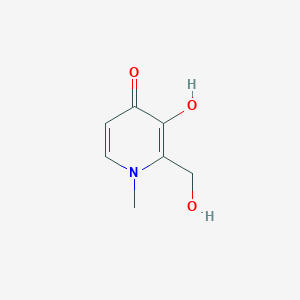
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
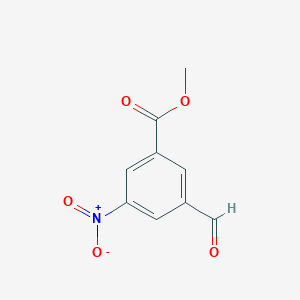
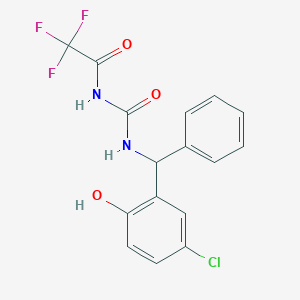
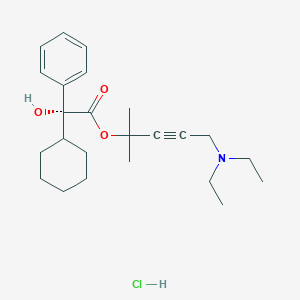
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
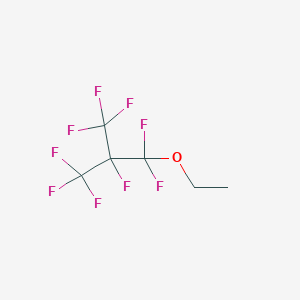
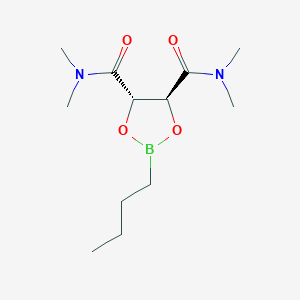
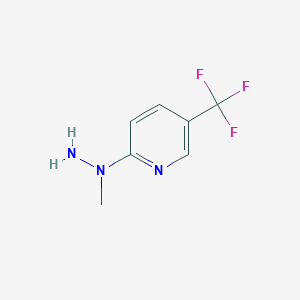
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
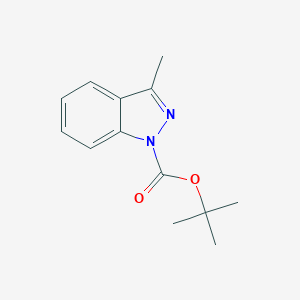
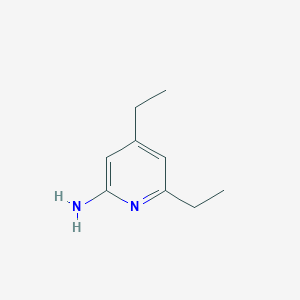
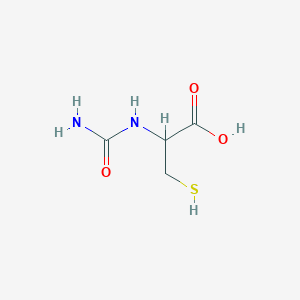
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)